Critical Data Gap: No Published Biological Activity Data Available for This Exact Compound
Despite extensive literature and database searching, no peer-reviewed publication, patent, or authoritative database was identified that reports quantitative biological activity data (e.g., IC50, Ki, % inhibition, in vivo tumor growth suppression, or MAO inhibition values) for the exact compound 2-[(dimethylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one. The key class-level reference by Markosyan et al. (2014) describes the synthesis and biological evaluation of multiple 2-substituted spirobenzo[h]quinazoline-5,1′-cyclohexane derivatives, but the specific dimethylaminomethyl analog is not among the reported compounds; the article focuses on 2-chloromethyl and 2-(3-chloropropyl) precursors and their substitution products with alcoholates, secondary amines, and thiolates [1]. A structurally distinct class of benzoquinazoline derivatives carrying a dimethylaminoethyl (not dimethylaminomethyl) side chain has documented activity: compounds 6c, 8c, and 12 inhibited cell growth and interfered with topoisomerase I/II relaxation activity, with compound 8c inducing apoptosis on HeLa cells [2]. However, these data cannot be extrapolated to the target compound due to differences in both the spiro junction and the aminoalkyl linker length. At present, the compound's differentiation from its closest analogs is unquantified in the public domain.
| Evidence Dimension | Any quantitative biological activity parameter (IC50, Ki, % inhibition, tumor growth suppression, MAO inhibition) |
|---|---|
| Target Compound Data | No published quantitative data identified. |
| Comparator Or Baseline | 2-Chloromethyl-3H-spiro[benzo[h]quinazoline-5,1′-cyclohexane]-4(6H)-one (precursor, no biological data reported for the dimethylaminomethyl substitution product in Markosyan 2014); Benzoquinazoline derivatives with dimethylaminoethyl side chain (6c, 8c, 12 in Marzaro et al. 2011 — structurally distinct scaffold). |
| Quantified Difference | Cannot be calculated; data absent. |
| Conditions | N/A — no assay data available for the target compound. |
Why This Matters
Procurement of this compound for biological screening must be treated as exploratory: no performance benchmark or differentiation claim can be substantiated by published evidence, and users should expect to generate all primary activity data internally.
- [1] Markosyan AI, Gabrielyan SA, Arsenyan FG, Sukasyan RS. Synthesis and Anti-Monoamine Oxidase and Antitumor Properties of Novel 3H-Spiro[Benzo[H] Quinazoline-5,1′-Cyclohexane]-4(6H)-One Derivatives. Pharm Chem J. 2014;48(6):368–372. doi:10.1007/s11094-014-1112-9. View Source
- [2] Marzaro G, Dalla Via L, Toninello A, Guiotto A, Chilin A. Benzoquinazoline derivatives as new agents affecting DNA processing. Bioorg Med Chem. 2011;19(3):1261–1270. PMID: 21216603. View Source
